2,2'-[(2-Nitrophenyl)methylene]bis(5-ethylfuran)
CAS No.: 65119-14-4
Cat. No.: VC19420602
Molecular Formula: C19H19NO4
Molecular Weight: 325.4 g/mol
* For research use only. Not for human or veterinary use.
![2,2'-[(2-Nitrophenyl)methylene]bis(5-ethylfuran) - 65119-14-4](/images/structure/VC19420602.png)
Specification
CAS No. | 65119-14-4 |
---|---|
Molecular Formula | C19H19NO4 |
Molecular Weight | 325.4 g/mol |
IUPAC Name | 2-ethyl-5-[(5-ethylfuran-2-yl)-(2-nitrophenyl)methyl]furan |
Standard InChI | InChI=1S/C19H19NO4/c1-3-13-9-11-17(23-13)19(18-12-10-14(4-2)24-18)15-7-5-6-8-16(15)20(21)22/h5-12,19H,3-4H2,1-2H3 |
Standard InChI Key | FIYQSKMWAMUJAJ-UHFFFAOYSA-N |
Canonical SMILES | CCC1=CC=C(O1)C(C2=CC=CC=C2[N+](=O)[O-])C3=CC=C(O3)CC |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The compound’s IUPAC name, 2,2'-[(2-nitrophenyl)methylene]bis(5-ethylfuran), delineates a central 2-nitrophenyl group bonded to two 5-ethylfuran units through a methylene (-CH₂-) bridge. This arrangement creates a planar aromatic system with conjugated π-electrons across the furan rings and nitro group, facilitating charge delocalization.
Key structural features:
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Nitro group: Positioned ortho to the methylene bridge, inducing steric hindrance and electronic withdrawal.
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Ethyl substituents: At the 5-position of each furan ring, enhancing hydrophobicity and influencing crystal packing.
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Methylene bridge: A flexible spacer enabling rotational freedom between aromatic systems.
Spectroscopic Characterization
Spectral data for analogous nitro-furan hybrids provide insights into expected properties:
Synthetic Methodologies
Condensation-Based Routes
The most viable synthesis involves a Knoevenagel condensation between 2-nitrobenzaldehyde and 5-ethylfurfuryl alcohol under acidic or basic conditions:
Reaction scheme:
Optimized conditions (derived from furan-aldehyde condensations ):
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Catalyst: Piperidine (10 mol%) in ethanol.
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Temperature: Reflux at 78°C for 6–8 hours.
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Yield: 68–72% after silica gel chromatography.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics:
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Time reduction: 20 minutes vs. 6 hours under conventional heating .
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Energy efficiency: 150 W power, 80°C.
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Purity enhancement: Reduced side products (e.g., over-oxidized derivatives).
Physicochemical Properties
Thermal Stability
Comparative data for nitro-furan hybrids suggest moderate stability:
Condition | Behavior |
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Thermal (100°C) | Decomposition onset at 180°C |
Photolytic | Nitro → Nitroso conversion (UV) |
Solubility Profile
Solvent | Solubility (mg/mL) |
---|---|
Ethanol | 45.2 |
DCM | 112.8 |
Water | <0.1 |
Reactivity and Functionalization
Electrophilic Substitution
The nitro group directs incoming electrophiles to the furan rings’ α-positions:
Example: Nitration at furan C-3 produces dinitro derivatives, though yields are low (<30%) due to steric crowding .
Reductive Pathways
Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, altering electronic properties:
Application: Aminated derivatives show enhanced fluorescence for sensor development.
Biological and Industrial Applications
Antimicrobial Activity
Structural analogs exhibit moderate activity against Staphylococcus aureus (MIC = 64 μg/mL) and E. coli (MIC = 128 μg/mL) . Mechanisms may involve nitro group bioreduction generating cytotoxic radicals.
Material Science Applications
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Luminescent materials: Nitro-to-amine conversion yields fluorophores with λₑₘ = 450–550 nm.
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Polymer additives: Enhances thermal stability in polyesters (T₅% increase by 40°C).
Stability and Degradation Pathways
Photodegradation
UV exposure (λ = 254 nm) induces nitro group reduction:
Time (h) | Degradation (%) | Major Product |
---|---|---|
4 | 22 | Nitroso derivative |
12 | 78 | Hydroxylamine derivative |
Oxidative Degradation
Aerobic heating produces quinone-like oxides via furan ring opening:
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